Cas no 1163-19-5 (Decabromodiphenyl ether)
Decabromodiphenyl ether Chemical and Physical Properties
Names and Identifiers
-
- 6,6'-Oxybis(1,2,3,4,5-pentabromobenzene)
- DBDPO
- Decabromodiphenyl ether
- Bis(pentabromophenyl) ether
- Decabromodiphenyl Oxide
- SynaPro S12
- 1,1'-oxybis(pentabromobenzene)
- 6,6\'-Oxybis(1,2,3,4,5-pentabromobenzene)
- BDE No 209 solution
- Decabromodiphenylether(BDE209)
- Decabromodiphenylether(BDE209) Solution
- FR-300BA
- 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether
- BDE-209
- br55n
- de83r
- DECA
- FR-10
- fr300
- fr300ba
- FR-300BA (Deca)
- frp53
- PBDE209
- Pentabromobenzylbromide
- Perbromodiphenyl Ether
- 1,1'-Oxybis(2,3,4,5,6-pentabromobenzene)
-
- MDL: MFCD00000059
- Inchi: 1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22
- InChI Key: WHHGLZMJPXIBIX-UHFFFAOYSA-N
- SMILES: C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br
- BRN: 2188438
Computed Properties
- Exact Mass: 949.17800
- Monoisotopic Mass: 949.178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 10.4
- Topological Polar Surface Area: 9.2A^2
Experimental Properties
- Color/Form: White or light yellow powder
- Density: 3 g/cm3
- Melting Point: 302.5 ºC
- Boiling Point: 425 ºC
- Flash Point: Fahrenheit: 10.4 ° f < br / > Celsius: -12 ° C < br / >
- Refractive Index: 1.5000 (estimate)
- Solubility: <0.0001mg/l
- Water Partition Coefficient: <0.1 g/100 mL at 20 ºC
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 9.23000
- LogP: 11.10390
- Color/Form: 50 μg/mL in isooctane:toluene (9:1)
- Solubility: Water solubility <0.1g/100ml, almost insoluble in all solvents
Decabromodiphenyl ether Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H312,H332
- Warning Statement: P280
- Hazardous Material transportation number:3152
- WGK Germany:1
- Hazard Category Code: 63-11-38-48/20-50/53-65-67
- Safety Instruction: S36/37-S62-S61-S60
- RTECS:KN3525000
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:9
- Risk Phrases:R20/21/22
- Packing Group:II
- Safety Term:9
- HazardClass:9
- PackingGroup:II
- TSCA:Yes
- Storage Condition:2-8°C
Decabromodiphenyl ether Customs Data
- HS CODE:29093031
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Decabromodiphenyl ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807059-5kg |
Decabromodiphenyl ether |
1163-19-5 | 98% | 5kg |
712.00 | 2021-05-17 | |
| TRC | D212850-10mg |
Decabromodiphenyl Ether |
1163-19-5 | 10mg |
$ 190.00 | 2023-09-08 | ||
| TRC | D212850-100mg |
Decabromodiphenyl Ether |
1163-19-5 | 100mg |
$ 1478.00 | 2023-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017500-100g |
Decabromodiphenyl ether |
1163-19-5 | 98% | 100g |
¥43 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017500-500g |
Decabromodiphenyl ether |
1163-19-5 | 98% | 500g |
¥108 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017500-1kg |
Decabromodiphenyl ether |
1163-19-5 | 98% | 1kg |
¥220 | 2024-05-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106569-25g |
Decabromodiphenyl ether |
1163-19-5 | 98% | 25g |
¥39.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106569-1Kg |
Decabromodiphenyl ether |
1163-19-5 | 98% | 1kg |
¥173.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106569-500g |
Decabromodiphenyl ether |
1163-19-5 | 98% | 500g |
¥114.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106569-100g |
Decabromodiphenyl ether |
1163-19-5 | 98% | 100g |
¥48.90 | 2023-09-03 |
Decabromodiphenyl ether Suppliers
Decabromodiphenyl ether Related Literature
-
Katarzyna Bier?a,Anne Riu,Laurent Debrauwer,Daniel Zalko,Brice Bouyssiere,Joanna Szpunar J. Anal. At. Spectrom. 2010 25 889
-
Yuka Sato,Mitsuhiro Oki,Asato Kondo,Miyuki Takenaka,Hideki Satake Anal. Methods 2010 2 701
-
Natsuko Kajiwara,Jennifer Desborough,Stuart Harrad,Hidetaka Takigami Environ. Sci.: Processes Impacts 2013 15 653
-
Cynthia A. de Wit,Anna-Karin Johansson,Ulla Sellstr?m,Peter Lindberg Environ. Sci.: Processes Impacts 2019 21 1115
-
A. Guzzonato,H. Mehlmann,D. Krumwiede,S. Harrad Anal. Methods 2016 8 5487
Additional information on Decabromodiphenyl ether
Decabromodiphenyl ether (CAS No. 1163-19-5): A Comprehensive Overview
Decabromodiphenyl ether, identified by the chemical compound code CAS No. 1163-19-5, is a brominated diphenyl ether that has garnered significant attention in various scientific and industrial applications. This compound, characterized by its high molecular weight and extensive bromine substitution, exhibits unique chemical and physical properties that make it valuable in multiple sectors, including materials science, electronics, and pharmaceutical research.
The structure of Decabromodiphenyl ether consists of two benzene rings linked by an oxygen atom, with each ring substituted with multiple bromine atoms. This extensive bromination imparts remarkable thermal stability, flame retardancy, and electrical insulation properties, making it an ideal candidate for use in high-performance polymers and coatings. The compound's high density and low volatility further enhance its suitability for applications where stability under extreme conditions is paramount.
In recent years, Decabromodiphenyl ether has been extensively studied for its potential applications in the field of advanced materials. Researchers have explored its use as a flame retardant additive in plastics, textiles, and construction materials. The ability of this compound to effectively inhibit combustion without releasing toxic gases has positioned it as a promising alternative to traditional halogenated flame retardants. Additionally, its compatibility with a wide range of polymer matrices makes it a versatile choice for enhancing the fire safety of various industrial products.
Beyond its role in materials science, Decabromodiphenyl ether has also attracted interest in the pharmaceutical and biotechnology sectors. While not directly used as a therapeutic agent, the compound's unique chemical properties make it valuable as an intermediate in the synthesis of more complex molecules. Researchers have investigated its potential use in drug development, particularly in creating novel compounds with enhanced pharmacological properties. The bromine atoms present in its structure can be selectively modified or replaced to tailor the compound's reactivity and functionality, opening up possibilities for diverse applications in medicinal chemistry.
The environmental impact of Decabromodiphenyl ether is another critical aspect that has been thoroughly examined. Despite its benefits in industrial applications, concerns have been raised regarding its persistence in the environment and potential bioaccumulation risks. Studies have been conducted to assess its degradation pathways and ecological toxicity, aiming to develop safer alternatives or mitigation strategies. These efforts are part of a broader movement towards sustainable chemistry, where the development of high-performance materials must be balanced with environmental responsibility.
In conclusion, Decabromodiphenyl ether (CAS No. 1163-19-5) is a multifaceted compound with significant potential across multiple industries. Its unique properties make it indispensable in materials science, particularly for flame retardant applications, while its structural characteristics also offer intriguing possibilities in pharmaceutical research. As scientific understanding advances, ongoing research efforts are focused on optimizing its applications while minimizing environmental impact. The continued exploration of this compound underscores its importance as a cornerstone material in modern chemistry.
1163-19-5 (Decabromodiphenyl ether) Related Products
- 446255-08-9(BENZENE, 1,2,3-TRIBROMO-4-(3,4,5-TRIBROMOPHENOXY)-)
- 446254-82-6(BENZENE, 1,2,3-TRIBROMO-5-(2,3-DIBROMOPHENOXY)-)
- 446254-88-2(BENZENE, 1,2,3-TRIBROMO-4-(2,3,5-TRIBROMOPHENOXY)-)
- 446254-90-6(BENZENE, 1,2,3-TRIBROMO-4-(2,3,6-TRIBROMOPHENOXY)-)
- 446254-94-0(BENZENE, 1,1'-OXYBIS[2,3,6-TRIBROMO-)
- 407606-61-5(BENZENE, 1,2,3,5-TETRABROMO-4-(2,3,6-TRIBROMOPHENOXY)-)
- 446255-00-1(1,2,3,5-Tetrabromo-4-(2,5-dibromophenoxy)benzene)
- 446255-12-5(BENZENE, 1,2,3,5-TETRABROMO-4-(3,5-DIBROMOPHENOXY)-)
- 446254-56-4(BENZENE, 1,2,3-TRIBROMO-4-(2,6-DIBROMOPHENOXY)-)
- 446254-84-8(BENZENE, 1,2,3-TRIBROMO-5-(2,5-DIBROMOPHENOXY)-)